N,N'-Bis(trifluoroacetyl)-L-cystine dimethyl ester
Overview
Description
N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester is a chemical compound that belongs to the class of organofluorine compounds It is derived from L-cystine, an amino acid, and is characterized by the presence of trifluoroacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester typically involves the reaction of L-cystine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be summarized as follows:
Starting Materials: L-cystine, trifluoroacetic anhydride, and a base (e.g., pyridine).
Reaction Conditions: The reaction is conducted at a low temperature to prevent side reactions. The mixture is stirred for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to other functional groups.
Substitution: The trifluoroacetyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce compounds with different functional groups.
Scientific Research Applications
N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester has several applications in scientific research, including:
Biology: The compound can be used in studies involving protein modification and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester exerts its effects involves the interaction of the trifluoroacetyl groups with specific molecular targets. These interactions can lead to the inhibition of enzyme activity or the modification of protein structures. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(trifluoroacetyl)-L-homocystine dimethyl ester: This compound is similar in structure but derived from L-homocystine instead of L-cystine.
N,N’-Bis(trifluoroacetyl)-L-lysine methyl ester: Another similar compound, derived from L-lysine.
Uniqueness
N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester is unique due to its specific structure and the presence of trifluoroacetyl groups, which impart distinct chemical properties. These properties make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl (2R)-3-[[(2R)-3-methoxy-3-oxo-2-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F6N2O6S2/c1-25-7(21)5(19-9(23)11(13,14)15)3-27-28-4-6(8(22)26-2)20-10(24)12(16,17)18/h5-6H,3-4H2,1-2H3,(H,19,23)(H,20,24)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYAWGNAKBQNRN-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSSC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F6N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471277 | |
Record name | Dimethyl N,N'-bis(trifluoroacetyl)-L-cystinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26527-24-2 | |
Record name | Dimethyl N,N'-bis(trifluoroacetyl)-L-cystinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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